molecular formula C16H17NO2 B2843158 2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 351001-24-6

2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2843158
CAS No.: 351001-24-6
M. Wt: 255.317
InChI Key: UMZDTQJCQBRJLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylcyclohexanone with aniline in the presence of a suitable catalyst to form the acridine ring system . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield . The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridines, quinones, and dihydroacridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially inhibiting DNA replication and transcription . Additionally, it may interact with various cellular pathways, leading to its observed biological effects .

Properties

IUPAC Name

2-ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-10-7-8-14-12(9-10)15(16(18)19)11-5-3-4-6-13(11)17-14/h3-6,10H,2,7-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZDTQJCQBRJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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